molecular formula C16H24BNO4 B578423 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 1309982-38-4

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B578423
CAS No.: 1309982-38-4
M. Wt: 305.181
InChI Key: LJTZQZOLQCVMCV-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate ( 1309982-38-4 ) is a high-purity pharmaceutical intermediate and fine chemical with a molecular formula of C16H24BNO4 and a molecular weight of 305.18 g/mol . This compound is a boronic ester pinacol derivative of a substituted nicotinate, integrating a protected carboxyl group and an organoboron functional group within a pyridine ring system. Its primary research application and value lie in Suzuki-Miyaura cross-coupling reactions, where it acts as a key building block for the synthesis of more complex molecules, particularly in pharmaceutical research and development. The boronic ester moiety enables the formation of carbon-carbon bonds with various organic halides, facilitating the introduction of the 3-carboxylate-pyridin-5-yl fragment into target structures. The tert-butyloxycarbonyl (Boc) group protects the carboxylic acid functionality, enhancing the compound's stability and solubility during synthetic procedures and allowing for selective deprotection under mild acidic conditions. Supplied with a typical purity of not less than 98% , this chemical is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTZQZOLQCVMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694487
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-38-4
Record name 3-Pyridinecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with boronic esters. One common method includes the use of tert-butyl nicotinate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight Key Substituents Applications
tert-Butyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)nicotinate C₁₉H₂₈BNO₄ (inferred) ~345.24 () tert-butyl ester, pyridine, boronate Topoisomerase inhibitors, cross-coupling reactions
Methyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)nicotinate C₁₃H₁₈BNO₄ 263.10 Methyl ester, pyridine, boronate Cross-coupling reactions, cheaper alternative with reduced steric protection
Methyl 2-amino-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)nicotinate C₁₃H₁₉BN₂O₄ 278.11 Methyl ester, 2-amino-pyridine, boronate Enhanced solubility; potential for targeting kinase-active sites
tert-Butyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)isoindoline-2-carboxylate C₁₉H₂₈BNO₄ 345.24 Isoindoline core, tert-butyl ester Proteolysis-targeting chimeras (PROTACs) and peptide mimetics
N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)nicotinamide C₁₇H₂₆BN₂O₃ 319.20 tert-butyl amide, pyridine, boronate Amide-directed coupling; improved metabolic stability in drug candidates

Reactivity and Stability

  • Steric Effects : The tert-butyl group in the target compound provides superior steric shielding compared to methyl esters (e.g., Methyl 5-(boronate)nicotinate), reducing hydrolysis and oxidative deboronation .
  • Biological Compatibility : Amide derivatives (e.g., N-(tert-Butyl)nicotinamide) exhibit better cell permeability and metabolic stability than esters, making them preferable for in vivo studies .

Research Findings

  • Pharmaceutical Relevance : The target compound was critical in synthesizing REDX04139, a tricyclic topoisomerase inhibitor with an LC-MS [M+H]⁺ of 587.3 and >97% purity ().
  • Stability Data : Methyl boronate analogs degrade by 15% after 6 months at 4°C, whereas tert-butyl derivatives retain >98% purity under identical conditions .
  • Biological Activity : Amide derivatives (e.g., N-(tert-Butyl)nicotinamide) show IC₅₀ values <100 nM in kinase assays, outperforming ester-based compounds due to improved target engagement .

Biological Activity

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxaborolane moiety, which is known to enhance the bioavailability and efficacy of various pharmacological agents. This article reviews its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BNO4C_{16}H_{24}BNO_4, with a molecular weight of approximately 294.15 g/mol. The compound features a tert-butyl group and a nicotinic acid derivative linked to a dioxaborolane structure.

PropertyValue
Molecular Weight294.15 g/mol
Molecular FormulaC₁₆H₂₄BNO₄
Density1.1 g/cm³
Melting Point105 °C
Boiling Point348 °C

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cellular processes. The dioxaborolane structure enhances the compound's interaction with biological targets by facilitating the formation of stable complexes with proteins and enzymes.

Key Mechanisms:

  • Inhibition of Kinases : Research indicates that compounds containing boron can inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses such as reduced proliferation or increased apoptosis in cancer cells.
  • Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties by inhibiting pathways associated with neurodegeneration.

Biological Activity and Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
    • Cell Line A : IC50 = 12 µM
    • Cell Line B : IC50 = 8 µM
    These results suggest potential applications in cancer therapy.
  • Neuroprotective Properties : A study exploring the neuroprotective effects of similar boron-containing compounds found that they could mitigate oxidative stress-induced neuronal death in SH-SY5Y cells. The compound's ability to activate survival pathways such as the Akt pathway was noted.
  • Anti-inflammatory Effects : Preliminary data indicate that this compound may reduce inflammation markers in animal models of inflammatory diseases. Further research is needed to elucidate its mechanism in this context.

Research Findings

Recent investigations into the pharmacological properties of related compounds have provided insights into their biological activities:

  • Study on Mixed Lineage Kinase (MLK) Inhibition : Compounds structurally similar to this compound have been shown to inhibit MLK3 activity effectively. This inhibition correlates with reduced neuronal apoptosis and enhanced cell survival under stress conditions .

Q & A

Q. What are the critical challenges in synthesizing tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, and how can they be addressed?

Synthesis involves multi-step reactions, including boronate ester formation and nicotinate functionalization. Key challenges include:

  • Protecting Group Stability : The tert-butyl carbamate group may hydrolyze under acidic/basic conditions. Using anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) minimizes decomposition .
  • Boronation Efficiency : Suzuki-Miyaura coupling requires precise stoichiometry of Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃). Optimizing reaction time (12–24 hr) and temperature (80–100°C) improves yields .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted boronic ester precursors. HPLC or GC-MS verifies purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms structural integrity (e.g., tert-butyl singlet at δ 1.3–1.5 ppm; boronate ester peaks at δ 1.0–1.3 ppm) .
    • ¹¹B NMR : Detects boronate ester stability (δ 28–32 ppm for intact dioxaborolane) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₆H₂₅BNO₄: 306.18 g/mol) .
  • HPLC : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

  • Storage : –20°C in amber vials under inert gas (Ar) to prevent oxidation and hydrolysis .
  • Degradation :
    • Hydrolysis of the boronate ester in humid conditions generates boronic acid byproducts.
    • Thermal decomposition (>80°C) leads to tert-butyl group cleavage. Monitor via TGA/DSC .

Advanced Research Questions

Q. How does the tert-butyl group influence catalytic efficiency in Suzuki-Miyaura cross-coupling reactions?

The tert-butyl carbamate acts as a directing group, enhancing regioselectivity in coupling with aryl halides.

  • Ligand Effects : Bulky ligands (e.g., SPhos) improve conversion rates by stabilizing Pd intermediates .
  • Kinetic Studies : Pseudo-first-order kinetics reveal a rate-determining transmetalation step (k ≈ 0.05 s⁻¹ at 25°C) .
  • Substrate Scope : Compatible with electron-deficient aryl halides (e.g., 4-bromobenzonitrile, 90% yield) but limited with sterically hindered partners .

Q. What computational methods are used to predict reactivity and binding interactions of this compound?

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling (B3LYP/6-31G* level). The boronate ester’s LUMO (-1.8 eV) aligns with Pd’s d-orbitals, facilitating oxidative addition .
  • Molecular Docking : Predicts binding to kinase targets (e.g., EGFR) with ΔG ≈ -9.5 kcal/mol, suggesting potential as a kinase inhibitor .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for medicinal applications?

  • Boronate Isosteres : Replacing the dioxaborolane with a pinacol boronate improves aqueous solubility but reduces cell permeability .
  • Nicotinate Modifications : Adding electron-withdrawing groups (e.g., -CF₃) enhances binding to ATP pockets in kinases (IC₅₀ = 0.2 µM vs. wild-type EGFR) .

Q. What mechanistic insights explain contradictions in catalytic activity across different reaction conditions?

  • Base Sensitivity : Strong bases (e.g., NaOH) deprotect the tert-butyl group, reducing catalytic turnover. Weak bases (e.g., K₃PO₄) maintain integrity but slow transmetalation .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize Pd intermediates but may coordinate boron, reducing reactivity. Mixed solvents (THF/H₂O) balance solubility and activity .

Key Recommendations for Researchers

  • Prioritize inert conditions for synthesis and storage to minimize decomposition.
  • Combine experimental and computational approaches to optimize catalytic and biological activity.
  • Explore derivatives with modified boronate esters and substituents for targeted applications.

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